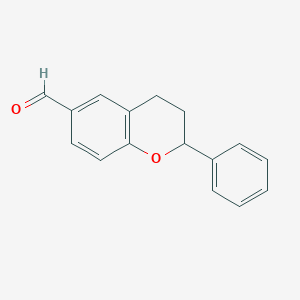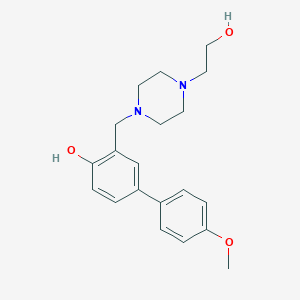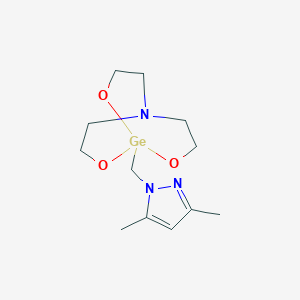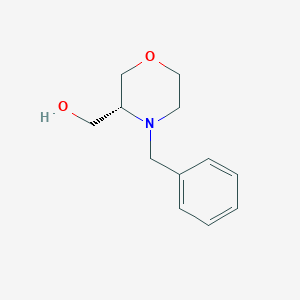
Caryophyllone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Caryophyllene is a natural bicyclic sesquiterpene, primarily found in essential oils of various plants such as cloves, black pepper, and cannabis. It is known for its distinctive spicy and woody aroma. Unlike many other terpenes, beta-Caryophyllene can interact directly with the endocannabinoid system, specifically targeting the cannabinoid receptor type 2 (CB2) without affecting the cannabinoid receptor type 1 (CB1), making it non-psychogenic .
准备方法
Synthetic Routes and Reaction Conditions
Beta-Caryophyllene can be synthesized through various methods. One notable method involves the use of sesquiterpene synthase enzymes. For instance, a new sesquiterpene synthase from tobacco has been identified, which can efficiently produce beta-Caryophyllene when overexpressed in engineered Escherichia coli. The process involves the mevalonate (MVA) pathway, and the highest production achieved was 5142 mg/L during fed-batch fermentation with in situ extraction .
Industrial Production Methods
Industrial production of beta-Caryophyllene often involves the extraction from natural sources such as clove oil, black pepper, and cannabis. The extraction process typically includes steam distillation or solvent extraction. Additionally, biotechnological methods using genetically engineered microorganisms like Escherichia coli have shown promise in producing beta-Caryophyllene at a larger scale .
化学反应分析
Types of Reactions
Beta-Caryophyllene undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
Caryophyllene Oxide: Formed through oxidation.
Secondary Organic Aerosols (SOA): Formed through ozonolysis, with various oxidized monomers, dimers, and trimers.
科学研究应用
Beta-Caryophyllene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and fragrances.
Biology: Studied for its role in plant stress resistance and communication.
Medicine: Exhibits anti-inflammatory, antioxidant, and analgesic properties.
Industry: Used as a fragrance in the cosmetic industry and as a potential biofuel.
作用机制
Beta-Caryophyllene exerts its effects primarily through the activation of the cannabinoid receptor type 2 (CB2). This activation leads to various biological responses, including anti-inflammatory and analgesic effects. It also activates peroxisome proliferator-activated receptors alpha (PPAR-α) and gamma (PPAR-γ), which play roles in lipid metabolism and anti-inflammatory responses . Additionally, beta-Caryophyllene influences the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in oxidative stress responses .
相似化合物的比较
Beta-Caryophyllene is often compared with other sesquiterpenes such as:
Alpha-Caryophyllene: Another isomer with similar properties but different structural configuration.
Caryophyllene Oxide: An oxidized form of beta-Caryophyllene with distinct biological activities.
Humulene: Another sesquiterpene found in hops and cannabis, known for its anti-inflammatory properties.
Beta-Caryophyllene is unique due to its ability to selectively activate the CB2 receptor without affecting the CB1 receptor, making it non-psychogenic and suitable for various therapeutic applications .
属性
CAS 编号 |
109119-65-5 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC 名称 |
(1S,2R,5S,8R)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-11-one |
InChI |
InChI=1S/C15H24O/c1-14(2)8-10-11-9-15(3,6-4-12(10)14)7-5-13(11)16/h10-12H,4-9H2,1-3H3/t10-,11-,12-,15+/m0/s1 |
InChI 键 |
JLZBTPJKBKNFEG-JUFZMCDQSA-N |
SMILES |
CC1(CC2C1CCC3(CCC(=O)C2C3)C)C |
手性 SMILES |
C[C@]12CC[C@H]3[C@@H](CC3(C)C)[C@H](C1)C(=O)CC2 |
规范 SMILES |
CC1(CC2C1CCC3(CCC(=O)C2C3)C)C |
同义词 |
eta-caryophyllone caryophyllone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![ethyl-[2-[2-[2-(ethyl-dimethyl-ammonio)ethoxy]ethoxy]ethyl]-dimethyl-azanium diiodide](/img/structure/B24849.png)
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)

